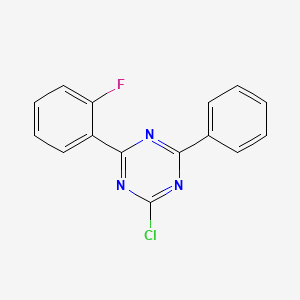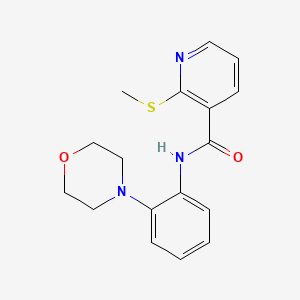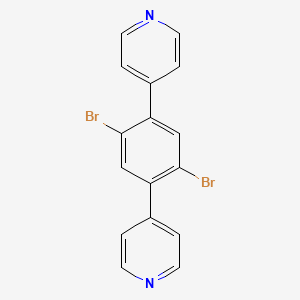
2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine is a heterocyclic aromatic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine with appropriate reagents under controlled conditions . The reaction conditions often include the use of a base such as lithium hexamethyldisilazide (LiHMDS) to facilitate the lithiation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like LiHMDS and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce complex aromatic compounds.
科学的研究の応用
2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings .
作用機序
The mechanism of action of 2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its anti-inflammatory properties.
4-Bromophenyl and 2-Fluorophenyl Derivatives: These compounds exhibit significant anti-inflammatory activity.
Uniqueness
2-Chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine stands out due to its unique combination of a triazine core with chloro, fluoro, and phenyl substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H9ClFN3 |
|---|---|
分子量 |
285.70 g/mol |
IUPAC名 |
2-chloro-4-(2-fluorophenyl)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C15H9ClFN3/c16-15-19-13(10-6-2-1-3-7-10)18-14(20-15)11-8-4-5-9-12(11)17/h1-9H |
InChIキー |
DJAWCNTTZCYQKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13360936.png)
![N-(1-Cyanocyclohexyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13360948.png)

![N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360955.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13360958.png)
![3-[6-(3-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360962.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamide](/img/structure/B13360970.png)
![2-[(5-Bromo-2-fluorophenyl)amino]butanamide](/img/structure/B13360983.png)



![6-(1-Methyl-2-phenylvinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360997.png)
